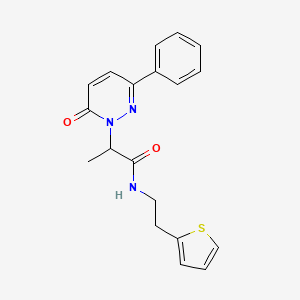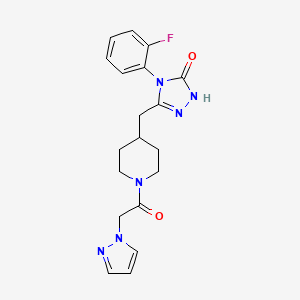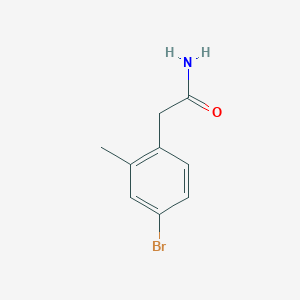
2-(4-Bromo-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the acetanilide core is substituted with a bromo group at the 4-position and a methyl group at the 2-position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)acetamide typically involves the acylation of 4-bromo-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 4-Bromo-2-methylaniline and acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane or chloroform, at a temperature range of 0-25°C.
Procedure: The 4-bromo-2-methylaniline is dissolved in the solvent, followed by the addition of the base. Acetic anhydride or acetyl chloride is then added dropwise to the reaction mixture. The reaction is stirred for several hours until completion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives such as 2-(4-amino-2-methylphenyl)acetamide.
Oxidation: Formation of 2-(4-bromo-2-methylphenyl)acetic acid or 2-(4-bromo-2-methylphenyl)acetaldehyde.
Reduction: Formation of 2-(4-bromo-2-methylphenyl)ethylamine.
Applications De Recherche Scientifique
2-(4-Bromo-2-methylphenyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in studies investigating the biological activity of brominated acetanilide derivatives.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)acetamide is primarily related to its ability to interact with biological targets through its functional groups. The amide group can form hydrogen bonds with proteins and enzymes, while the bromo and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-2-methylphenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.
2-(4-Bromo-2-ethylphenyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
2-(4-Bromo-2-methylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-(4-Bromo-2-methylphenyl)acetamide is unique due to the presence of both a bromo and a methyl group on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these substituents can lead to distinct pharmacological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAISVSHJDHKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2786687.png)
![1-(4-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2786689.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2786690.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2786691.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2786692.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile](/img/structure/B2786695.png)
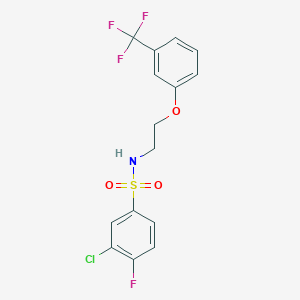
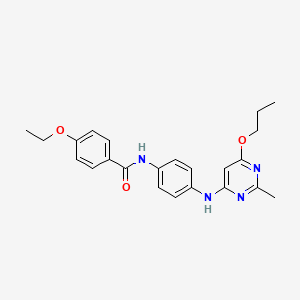
![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)
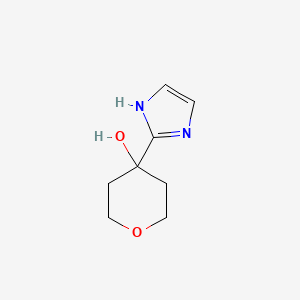
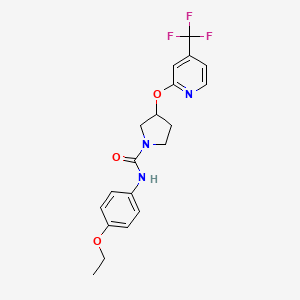
![1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA](/img/structure/B2786703.png)
